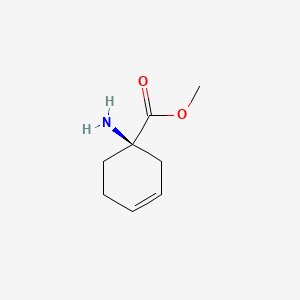

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate

Description

BenchChem offers high-quality Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-3H,4-6,9H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGUJQIETLABEY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC=CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(CCC=CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665132 | |

| Record name | Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188177-98-2 | |

| Record name | Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate structure properties

Executive Summary

Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate is a conformationally constrained, cyclic quaternary

This structural motif renders it a critical scaffold in peptidomimetics for inducing specific secondary structures (such as

Structural Analysis & Stereochemistry

Geometric Configuration

The defining feature of this molecule is the quaternary stereocenter at C1 .[1]

-

Formula:

-

Molecular Weight: 169.22 g/mol

-

Chirality: The (1R) designation indicates the absolute spatial arrangement of the amine and ester groups.[1] In the Cahn-Ingold-Prelog (CIP) priority system:

Conformational Lock

The cyclohexene ring exists primarily in a half-chair conformation to minimize torsional strain.[1] However, the bulky gem-disubstitution at C1 introduces significant steric constraints.

-

A(1,3) Strain: The interaction between the C1 substituents and the adjacent equatorial protons is minimized.[1]

-

Peptide Rigidification: When incorporated into a peptide chain, the restricted rotation around the

(

Synthetic Routes & Process Chemistry

The synthesis of the quaternary core typically relies on constructing the ring around the quaternary carbon or introducing the amine/ester functionality to a pre-existing ring. The most robust route for the "3-ene" derivative is the Diels-Alder Cycloaddition .

Primary Route: Diels-Alder Cycloaddition

This method constructs the cyclohexene ring while simultaneously establishing the quaternary center.[1]

Reagents:

-

Dienophile: Methyl 2-acetamidoacrylate (or 2-benzamidoacrylate).[1]

-

Diene: 1,3-Butadiene (gas) or sulfolene (butadiene precursor).[1]

-

Catalyst: Lewis Acids (e.g.,

,

Mechanism: The [4+2] cycloaddition yields the racemic acetamido-ester.[1] To obtain the specific (1R) enantiomer, an enzymatic resolution step is required post-synthesis.

Protocol: Enzymatic Resolution (Self-Validating)

Note: The Diels-Alder reaction yields a racemate.[1] The following protocol describes the resolution to isolate the (1R) enantiomer.

Materials:

-

Racemic Methyl 1-acetamidocyclohex-3-ene-1-carboxylate.[1]

-

Enzyme: Alcalase 2.4L or Penicillin G Acylase (immobilized).[1]

Step-by-Step Methodology:

-

Emulsification: Suspend 10 mmol of the racemic N-acetyl ester in 50 mL of Phosphate Buffer (0.1 M, pH 7.5). Add 5% acetone to improve solubility.[1]

-

Initiation: Add 1.0 mL of Alcalase. Maintain temperature at 30°C.

-

Monitoring: Monitor the reaction via chiral HPLC. The enzyme typically hydrolyzes the (1S)-ester to the acid, leaving the (1R)-ester intact (or vice versa depending on enzyme specificity; Alcalase often favors the L-enantiomer hydrolysis, leaving the D-analog). Validation: Check pH stability; a drop in pH indicates acid formation (hydrolysis).[1]

-

Termination: When conversion reaches 50%, stop the reaction by adjusting pH to 2.0 with 1M HCl.

-

Extraction: Extract the unreacted ester (the desired product) with Ethyl Acetate (

mL). The hydrolyzed acid remains in the aqueous phase. -

Purification: Dry the organic layer over

, filter, and concentrate.

Chemical Reactivity & Derivatization[1][2][3]

The molecule possesses three distinct reactive handles, allowing for orthogonal functionalization.

| Functional Group | Reactivity Profile | Strategic Application |

| Primary Amine ( | Nucleophilic attack, Acylation, Alkylation. | Peptide coupling (N-terminus extension).[1] |

| Methyl Ester | Hydrolysis, Transesterification, Reduction. | C-terminus activation or conversion to aldehyde/alcohol.[1] |

| Alkene (C3=C4) | Electrophilic addition, Epoxidation, Dihydroxylation.[1] | Introduction of polarity (e.g., diols) to mimic sugars or transition states.[1] |

Pathway Visualization

The following diagram illustrates the divergence of chemical space accessible from this core scaffold.

Analytical Characterization

To validate the identity and purity of the synthesized (1R) isomer, the following analytical parameters are standard.

Nuclear Magnetic Resonance (NMR)

-

NMR (300 MHz,

- 5.75 (m, 1H, Vinyl), 5.60 (m, 1H, Vinyl) — Distinctive "roofing" effect of the alkene system.

-

3.75 (s, 3H,

-

2.60 - 1.80 (m, 4H, Ring

-

1.65 (s, broad,

Chiral HPLC Method[1]

-

Column: Chiralpak AD-H or OD-H.[1]

-

Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

-

Detection: UV at 210 nm (Amine/Ester absorption).[1]

-

Expectation: The (1R) and (1S) enantiomers should show baseline separation.[1]

Pharmaceutical Applications

Peptidomimetics

The incorporation of

-

Helix Promotion: These residues are strong inducers of

-helical structures.[1] -

Proteolytic Stability: The quaternary center prevents recognition by standard proteases (e.g., Trypsin, Chymotrypsin), significantly increasing the half-life of peptide drugs in vivo.

Neuraminidase Inhibitors

The cyclohexene core is structurally homologous to the transition state of sialic acid hydrolysis by viral neuraminidase.[1]

-

While Oseltamivir (Tamiflu) is a 3,4,5-trisubstituted cyclohexene, the 1-amino-1-carboxy scaffold serves as a template for "second-generation" inhibitors designed to overcome viral resistance. The C3=C4 double bond is often functionalized to introduce lipophilic side chains necessary for binding to the hydrophobic pocket of the enzyme active site.

References

-

Avenoza, A., et al. (2001).[1] "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids." Tetrahedron.

- Context: Describes the Diels-Alder synthesis of the cyclohexene amino acid core using methyl 2-benzamidoacryl

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007).[1] "Stereoselective synthesis of quaternary

-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry.- Context: Comprehensive review on the synthesis and properties of qu

-

Ohfune, Y., & Shinada, T. (2003).[1] "Enantio- and Diastereoselective Synthesis of Cyclic

-Amino Acids." European Journal of Organic Chemistry.[1]- Context: Details the use of Strecker and Diels-Alder reactions for constrained cyclic amino acids.

-

PubChem. (2025).[1][2] "Compound Summary: 1-aminocyclohex-3-ene-1-carboxylic acid." National Library of Medicine.[1] Link

-

Context: Verification of chemical identifiers and general physical property data for the parent acid.[1]

-

Sources

Engineering Rigidity: Quaternary Carbon Centers in Cyclic Amino Acid Scaffolds

The Strategic Imperative

In modern drug discovery, the "flatland" of aromatic-heavy libraries is increasingly yielding to three-dimensional complexity. The Quaternary Carbon Center Cyclic Amino Acid (QCC-AA) scaffold represents a pinnacle of this shift. By embedding a quaternary carbon within a ring system, medicinal chemists achieve two simultaneous objectives: conformational locking (entropy reduction) and metabolic hardening (blocking

Core Advantages

-

-Space Restriction: The quaternary center freezes side-chain rotamers, pre-organizing the ligand for receptor binding. This reduces the entropic penalty of binding (

-

Proteolytic Resistance: The absence of an

-hydrogen eliminates the primary handle for racemization and dramatically slows degradation by proteases. -

Vectorial Definition: In spirocyclic systems, the orthogonal exit vectors allow precise positioning of pharmacophores in 3D space, often accessing novel binding pockets (e.g., the "spiro-surge" in GPCR ligands).

Architectural Classes

The QCC-AA landscape is defined by the relationship between the amino acid backbone and the ring system.

| Class | Structural Definition | Key Feature | Example |

| Spirocyclic | The | Orthogonal geometry; high | Spiro[3.3]heptane amino acids, Hydantoins.[1] |

| Fused-Ring | The | Rigid backbone; mimics proline turns. | 2-Methylproline, Tic derivatives. |

| Bridged | The | Extreme rigidity; defined distance constraints. | Bicyclo[1.1.1]pentane amino acids.[1][2][3] |

Synthetic Ecosystem: The Decision Matrix

Selecting the correct synthetic route depends heavily on the starting material availability (ketones vs. amino esters) and the required stereocontrol.

Decision Logic for Synthesis Selection

Figure 1: Strategic decision tree for selecting the synthetic methodology based on substrate availability and stereochemical needs.

Deep Dive Protocol: The Bucherer-Bergs "Workhorse"

For generating spirocyclic amino acids from readily available cyclic ketones, the Bucherer-Bergs reaction is the industry standard. It is robust, scalable, and generally yields the thermodynamically stable product (often the trans-isomer relative to bulky ring substituents), whereas the Strecker reaction yields the kinetic product.

Mechanism & Causality

The reaction proceeds via a spiro-hydantoin intermediate. The critical insight here is the "Reversibility of Formation" . The cyanohydrin formation is reversible; however, the subsequent formation of the hydantoin ring is effectively irreversible under the reaction conditions, driving the equilibrium toward the product.

Step-by-Step Methodology

Target: Synthesis of a generic Spirocyclic Amino Acid from a Cyclic Ketone.

Phase 1: Hydantoin Formation[1][4][5]

-

Reagent Setup: In a pressure vessel or round-bottom flask, dissolve the cyclic ketone (1.0 equiv) in 50% EtOH/H₂O (0.5 M concentration).

-

Why: Ethanol ensures solubility of the organic ketone, while water dissolves the inorganic salts.

-

-

Addition: Add (NH₄)₂CO₃ (3.0 equiv) and KCN (1.5 equiv).

-

Caution: KCN is highly toxic. Maintain basic pH (>9) to prevent HCN gas evolution. The excess ammonium carbonate acts as a buffer.[6]

-

-

Thermal Cycle: Heat the mixture to 60–70 °C for 12–24 hours.

-

Monitoring: Monitor by LCMS for the disappearance of the ketone and appearance of the hydantoin mass (M+1).

-

-

Isolation: Cool to 0 °C. The spiro-hydantoin often precipitates. Filter and wash with cold water. If no precipitate forms, acidify carefully to pH ~6 (in a fume hood!) to induce precipitation.

Phase 2: Hydrolysis to Amino Acid

The hydantoin is a stable intermediate and must be hydrolyzed to release the free amino acid.

-

Base Hydrolysis: Suspend the spiro-hydantoin in 3 M NaOH (or Ba(OH)₂ for easier salt removal).

-

Reflux: Heat to reflux (100+ °C) for 24–48 hours. This step requires high energy to break the urea linkage.

-

Checkpoint: Incomplete hydrolysis yields the N-carbamoyl intermediate. Ensure full conversion by LCMS.

-

-

Purification:

-

Method A (Ion Exchange): Neutralize with HCl, load onto a cation exchange resin (Dowex 50W), wash with water, and elute with 1 M NH₄OH.

-

Method B (Crystallization): Adjust pH to the isoelectric point (pI) of the amino acid (typically pH 6–7) and cool to crystallize the zwitterion.

-

Reaction Pathway Diagram

Figure 2: The Bucherer-Bergs pathway. Note the critical cyclization step involving CO₂ (from carbonate) which locks the spiro-structure.

Advanced Stereocontrol: Asymmetric Phase-Transfer Catalysis

When a specific enantiomer is required (e.g., for avoiding off-target toxicity), the Bucherer-Bergs method is insufficient as it produces racemates (unless the ketone is chiral). The Maruoka Asymmetric Alkylation is the superior choice for de novo construction of the quaternary center.

-

Substrate: Glycine or Alanine Schiff bases (e.g., O'Donnell's substrate).

-

Catalyst:

-symmetric chiral quaternary ammonium bromides (Maruoka Catalysts). -

Mechanism: The catalyst forms a tight ion pair with the enolate at the interface of the organic/aqueous layer, shielding one face of the enolate from the electrophile (the cyclic di-bromide or alkyl halide).

-

Outcome: Enantiomeric excesses (ee) often exceed 95%, allowing direct access to chiral quaternary centers without resolution.

Data Summary: Method Comparison

| Feature | Bucherer-Bergs | Strecker Synthesis | Asymmetric PTC (Maruoka) |

| Starting Material | Cyclic Ketone | Cyclic Ketone | Amino Acid Ester (Schiff Base) |

| Product Stereochemistry | Thermodynamic (Trans) | Kinetic (Cis) | Highly Enantioselective (>95% ee) |

| Operational Simplicity | High (One-pot to hydantoin) | Moderate (Cyanide handling) | Moderate (Requires chiral cat.) |

| Scalability | Excellent (Kg scale) | Good | Good (Catalyst is recyclable) |

| Primary Use Case | Building Spiro-libraries | Accessing kinetic isomers | Single-enantiomer drug candidates |

References

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Encyclopedia MDPI. [Link]

-

Asymmetric Synthesis of Functionalized Aza-Cyclic Amino Acids with Quaternary Stereocenters by a Phase-Transfer-Catalyzed Alkylation Strategy. Organic Letters. [Link][7]

-

Recent Progress on the Stereoselective Synthesis of Cyclic Qu

-Amino Acids. Current Organic Synthesis. [Link] -

The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

-

Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts [open.fau.de]

- 4. Bucherer-Bergs Reaction [organic-chemistry.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Chiral Cyclohexene Amino Acid Derivatives in Drug Design

Executive Summary

The incorporation of chiral cyclohexene rings into amino acid backbones represents a high-value strategy in modern medicinal chemistry. Unlike flexible linear peptides or rigid aromatic systems, the cyclohexene scaffold offers a unique "Half-Chair" conformational lock . This geometry allows for the precise vector positioning of pharmacophores—specifically amine and carboxylate moieties—to mimic high-energy transition states of hydrolytic enzymes.

This guide moves beyond basic synthesis to explore the causality of scaffold selection, detailing the Asymmetric Diels-Alder methodology as a scalable alternative to the supply-constrained Shikimic Acid route. The primary case study focuses on Oseltamivir (Tamiflu) , demonstrating how this scaffold functions as a transition-state analogue for neuraminidase inhibition.

Structural Rationale: The "Half-Chair" Advantage

In drug design, entropy is the enemy of binding affinity. Linear amino acid derivatives suffer a high entropic penalty upon binding because they must freeze out multiple rotatable bonds. Fully saturated cyclohexane rings (chair conformation) are often too rigid or occupy the wrong volume.

The cyclohexene ring, specifically in chiral amino acid derivatives, adopts a Half-Chair or Twisted Half-Chair conformation.

Conformational Biasing

The endocyclic double bond forces atoms C1, C2, C3, and C6 into a coplanar arrangement, while C4 and C5 pucker out of the plane.

-

Pseudo-axial/equatorial positioning: Substituents at allylic positions (C3/C6) adopt pseudo-axial (

) or pseudo-equatorial ( -

Bioisosterism: This geometry frequently mimics the oxocarbenium ion intermediate found in glycosidase hydrolysis (e.g., sialidase action), making it an ideal scaffold for transition state analogues.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energetic relationship between the rigid chair (cyclohexane) and the bioactive half-chair (cyclohexene).

Figure 1: The cyclohexene scaffold reduces the entropic penalty of binding by pre-organizing the pharmacophores into a bioactive half-chair conformation.

Synthetic Methodologies: Breaking Reliance on the Chiral Pool

Historically, the synthesis of chiral cyclohexene derivatives (like Oseltamivir) relied on (-)-Shikimic Acid , a natural product extracted from star anise. This creates supply chain vulnerabilities.

As scientists, we prioritize De Novo Asymmetric Synthesis to ensure supply security and structural diversity. The most robust method is the Catalytic Asymmetric Diels-Alder Reaction .

Comparison of Routes

| Feature | Route A: Chiral Pool (Shikimic Acid) | Route B: Asymmetric Diels-Alder (Corey/Fukuyama) |

| Starting Material | Natural Product (Finite Supply) | Petrochemicals (Acrylates/Butadiene) |

| Stereocontrol | Inherent (Fixed by nature) | Tunable (Catalyst controlled) |

| Scalability | Limited by extraction yields | Highly scalable (Industrial) |

| Step Count | Short (10-12 steps) | Moderate (12-14 steps) |

| Safety | Often requires Azide chemistry | Can avoid Azides (Curtius rearrangement optional) |

Experimental Protocol: De Novo Synthesis via Diels-Alder

This protocol describes a self-validating workflow based on the Corey Synthesis approach. It utilizes a chiral oxazaborolidinium cation (CBS catalyst) to induce enantioselectivity.

Objective: Synthesize the core chiral cyclohexene scaffold with >95% ee.

Reagents & Setup

-

Diene: 1,3-Butadiene (or functionalized equivalent like 1-trimethylsilyloxy-1,3-butadiene).

-

Dienophile: 2,2,2-Trifluoroethyl acrylate (TFEA).

-

Catalyst: (R)-CBS-oxazaborolidine (generated in situ).

-

Lewis Acid: Triflic acid (TfOH).

Step-by-Step Workflow

-

Catalyst Activation (The Critical Control Point):

-

Action: Dissolve (R)-CBS-oxazaborolidine in DCM at -78°C. Slowly add TfOH (1.0 equiv relative to catalyst).

-

Why: Protonation of the oxazaborolidine nitrogen generates the highly active Lewis acidic cation.

-

Validation: The solution should turn varying shades of yellow/orange. Use 11B-NMR to confirm the shift of the boron peak, ensuring cationic species formation.

-

-

Dienophile Coordination:

-

Cycloaddition:

-

Action: Condense excess 1,3-butadiene into the vessel. Maintain -78°C for 24-48 hours.

-

Why: Low temperature is non-negotiable. It suppresses the uncatalyzed background reaction (which produces racemic product) and maximizes the difference in transition state energies (

).

-

-

Workup & Analysis:

-

Action: Quench with Et3N. Concentrate and purify via flash chromatography.

-

Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Target ee > 95%. If ee is < 90%, check the moisture content of the solvent (water deactivates the CBS cation).

-

Synthetic Pathway Diagram

Figure 2: The asymmetric Diels-Alder route establishes the chiral center early, allowing for subsequent stereospecific functionalization.

Case Study: Oseltamivir (Tamiflu)[3][4][5]

Oseltamivir is the archetypal chiral cyclohexene amino acid derivative. Its success relies entirely on the scaffold's ability to position three specific groups:

-

C1-Carboxylate: Binds to the S1 pocket (Arginine triad: Arg118, Arg292, Arg371).

-

C4-Acetamido: Engages a hydrophobic pocket and key water molecules.

-

C5-Amine (basic): Often modified as a guanidine (in Zanamivir) or amine (Oseltamivir) to interact with acidic residues (Glu119, Asp151).

Mechanism of Action (Transition State Mimicry)

Influenza neuraminidase cleaves sialic acid from host cell receptors. The hydrolysis proceeds through a planar oxocarbenium ion intermediate.

-

The Mimic: The double bond in Oseltamivir flattens the ring at C2-C3, mimicking the planarity of the oxocarbenium ion.

-

The Result: The drug binds 10^6 times tighter than the natural substrate (sialic acid) because it pays no energy cost to distort into the transition state geometry.

SAR Data Table

| Substituent (Pos) | Moiety | Interaction Target | Effect on Potency (IC50) |

| C1 | Ethyl Ester (Prodrug) | Hydrolyzed to Carboxylate in vivo | Inactive until hydrolyzed |

| C1 | Carboxylate (Active) | Arg118, Arg292, Arg371 (S1 Pocket) | Critical (nM activity) |

| C3 | 3-Pentyl Ether | Glu276 (Hydrophobic collapse) | High (induced fit pocket) |

| C4 | Acetamido | Arg152 (H-bond) | Essential for specificity |

| C5 | Primary Amine | Glu119 (Salt bridge) | High; Guanidine is better but < Bioavail. |

Interaction Pathway

Figure 3: Pharmacophore mapping of Oseltamivir showing the critical role of the cyclohexene scaffold in aligning functional groups with enzyme residues.

Conclusion

The chiral cyclohexene amino acid scaffold is not merely a structural spacer; it is a functional pharmacophore . By locking substituents into a half-chair conformation, it allows researchers to target enzymes that utilize planar transition states (glycosidases, polymerases).

For drug development professionals, moving away from chiral pool sourcing (Shikimic acid) toward catalytic asymmetric synthesis (Diels-Alder) offers a more robust, scalable, and chemically diverse path for next-generation antivirals and peptidomimetics.

References

-

Corey, E. J., et al. (2006). "A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir (Tamiflu)." Journal of the American Chemical Society. Link

-

Fukuyama, T., et al. (2007). "A Practical Synthesis of (-)-Oseltamivir." Angewandte Chemie International Edition. Link

-

Magano, J. (2009). "Synthetic approaches to the neuraminidase inhibitors zanamivir (Relenza) and oseltamivir phosphate (Tamiflu) for the treatment of influenza." Chemical Reviews. Link

-

Varghese, J. N., et al. (1998). "Structure of the influenza virus neuraminidase complexed with varying antiviral leads."[3] Protein Science. Link

-

Kim, C. U., et al. (1997). "Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity." Journal of the American Chemical Society. Link

Sources

Technical Guide: Therapeutic Potential of 1-Aminocyclohex-3-ene Derivatives

Executive Summary

The 1-aminocyclohex-3-ene scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its unique ability to lock functional groups into specific vector orientations while maintaining a "half-chair" conformation. This structural rigidity is not merely architectural; it is functional, allowing the scaffold to mimic the oxocarbenium ion transition states of enzymatic hydrolysis reactions.

While most famously recognized as the core of Oseltamivir (Tamiflu) , this guide explores the scaffold's broader utility in structure-based drug design (SBDD), extending from antiviral neuraminidase inhibitors to emerging applications in analgesic hNav1.7 channel blockers and rigid GABA analogues.

Part 1: Structural Pharmacology & Mechanism

The "Half-Chair" Advantage

The therapeutic potency of 1-aminocyclohex-3-ene derivatives stems from their conformational mimicry. In many glycosidase reactions (including sialidase/neuraminidase), the substrate passes through a planar, positively charged oxocarbenium ion transition state.

-

Saturated Cyclohexanes: Exist primarily in a chair conformation (staggered).

-

Cyclohex-3-enes: The double bond forces the ring into a half-chair or sofa conformation. This flattens the ring significantly, aligning substituents (like the C5-amino and C4-acetamido groups in Oseltamivir) to perfectly overlay with the active site residues that stabilize the transition state of the natural substrate.

Mechanism of Action: Transition State Mimicry

The following diagram illustrates how the 1-aminocyclohex-3-ene core facilitates high-affinity binding to Influenza Neuraminidase (NA).

Figure 1: Mechanism of Transition State Mimicry. The scaffold (Green) mimics the geometry of the transition state (Yellow), allowing stable binding to the enzyme.

Part 2: Structure-Activity Relationship (SAR)

Case Study: Oseltamivir (Tamiflu)

The success of Oseltamivir validates the scaffold's utility. The specific substitution pattern on the cyclohexene ring is critical.

Table 1: SAR Analysis of the Oseltamivir Core

| Position (Oseltamivir Numbering) | Functional Group | Interaction / Role | Criticality |

| C1 | Carboxylate (-COO⁻) | Forms salt bridge with Arg371, Arg118, Arg292 (The "Arginine Triad"). | High (Essential for anchoring) |

| C3 | Pentan-3-yloxy (Ether) | Occupies the hydrophobic pocket formed by Glu276. Requires rotation of Glu276 to fit. | High (Confers oral bioavailability & potency) |

| C4 | Acetamido (-NHAc) | H-bonds with Arg152 and water molecules in the active site. | Medium (Can be modified but Ac is optimal) |

| C5 | Amino (-NH₂) | Salt bridge with Glu119 and Asp151. | High (Replaces the -OH of sialic acid) |

| C3-C4 | Double Bond | Enforces the planar half-chair geometry. | Critical (Core scaffold feature) |

Emerging Therapeutic Vectors

Beyond antivirals, this scaffold is gaining traction in:

-

Analgesics (hNav1.7 Inhibitors): Recent studies indicate that aminocyclohexene analogues can selectively inhibit the voltage-gated sodium channel Nav1.7, a key target for pain management, with reduced CYP inhibition compared to traditional leads.[1]

-

Rigid GABA Analogues: The scaffold serves as a rigidified backbone for

-aminobutyric acid (GABA). By restricting the rotation of the amino acid chain, these derivatives can selectively target specific GABA receptor subtypes or transporters.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis (Shikimic Acid Route)

Objective: Synthesis of the core 1-aminocyclohex-3-ene intermediate from Shikimic Acid. Rationale: This pathway preserves the chirality of the natural product starting material, avoiding complex asymmetric induction steps.

Workflow Diagram:

Figure 2: Synthetic pathway from Shikimic Acid to the target scaffold.

Detailed Methodology:

-

Esterification: Reflux Shikimic acid (50g) in absolute ethanol (250mL) with thionyl chloride (1.2 eq) for 4 hours. Evaporate solvent to yield the ethyl ester.

-

Protection: Treat the crude ester with 2,2-dimethoxypropane and p-TsOH (cat.) in acetone to protect the C3/C4 hydroxyls as an acetonide.

-

Mesylation: React with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM at 0°C to activate the free C5-hydroxyl.

-

Azidation (Safety Critical): Displace the mesylate with sodium azide (NaN₃) in DMF at 60°C. Warning: Azides are potential explosion hazards. Use a blast shield.

-

Reduction/Acylation: Reduce the azide using TCEP or hydrogenation (Pd/C), followed immediately by acetylation to install the acetamido group.

Protocol B: Biological Validation (MUNANA Assay)

Objective: Quantify the inhibitory potential (IC50) of synthesized derivatives against Neuraminidase. Principle: The enzyme cleaves the synthetic substrate MUNANA (4-methylumbelliferyl-α-D-N-acetylneuraminic acid), releasing the fluorescent fluorophore 4-methylumbelliferone (4-MU).[2] Inhibitors prevent this cleavage.

Assay Logic:

Figure 3: Workflow for the MUNANA Fluorescence Assay.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare 32.5 mM MES buffer (pH 6.5) containing 4 mM CaCl₂. Calcium is essential for Neuraminidase stability.

-

Inhibitor Dilution: Prepare 3-fold serial dilutions of the 1-aminocyclohex-3-ene derivative in the assay buffer (Range: 0.01 nM to 10 µM).

-

Enzyme Incubation: Add 50 µL of diluted inhibitor and 50 µL of standardized Influenza virus (or recombinant NA) to a black 96-well plate. Incubate for 30 mins at 37°C.

-

Substrate Addition: Add 50 µL of 300 µM MUNANA substrate. Final reaction volume = 150 µL.

-

Reaction: Incubate for 60 mins at 37°C protected from light.

-

Termination: Add 100 µL of Stop Solution (0.2 M Glycine, pH 10.7, 25% Ethanol). High pH ionizes the 4-MU product, maximizing fluorescence.

-

Data Analysis: Measure RFU (Relative Fluorescence Units). Plot RFU vs. Log[Inhibitor] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

-

Kim, C. U., et al. (1997). "Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity." Journal of the American Chemical Society.

-

Moscona, A. (2005). "Neuraminidase Inhibitors for Influenza." The New England Journal of Medicine.

-

Wetherall, N. T., et al. (2003). "Evaluation of the Neuraminidase Inhibitor Susceptibility Network (NISN) MUNANA-based Enzyme Inhibition Assay." Journal of Clinical Virology.

-

Dong, H., et al. (2018). "Discovery of aminocyclohexene analogues as selective and orally bioavailable hNav1.7 inhibitors for analgesia." Bioorganic & Medicinal Chemistry Letters.

-

Karpf, M., & Trussardi, R. (2009). "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry.

Sources

- 1. Discovery of aminocyclohexene analogues as selective and orally bioavailable hNav1.7 inhibitors for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Asymmetric Synthesis of Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate

Executive Summary

This application note details the protocol for the asymmetric synthesis of Methyl (1R)-1-aminocyclohex-3-ene-1-carboxylate , a conformationally constrained cyclic

While traditional routes rely on the resolution of racemic Bucherer-Bergs products, this guide prioritizes a Catalytic Asymmetric Diels-Alder (CADA) approach. This methodology offers superior atom economy and direct access to the (1R) enantiomer using a chiral Copper(II)-Bisoxazoline (Cu-Box) catalyst system.

Strategic Analysis & Mechanistic Grounding

The Synthetic Challenge

The target molecule possesses a quaternary stereocenter at C1, featuring both an amino group and a carboxylate ester. The presence of the alkene at C3 introduces a constraint that differentiates it from saturated analogs (Ac6c).

-

Challenge 1: Constructing the quaternary center with high enantioselectivity.

-

Challenge 2: Controlling regioselectivity relative to the alkene (though symmetric butadiene simplifies this).

-

Challenge 3: Preventing polymerization of the electron-deficient dienophile (dehydroamino acid derivative).

Selected Pathway: Lewis Acid-Catalyzed Diels-Alder

The protocol utilizes the cycloaddition of Methyl 2-acetamidoacrylate (dienophile) and 1,3-Butadiene (diene).

-

Mechanism: The reaction proceeds via a concerted [4+2] cycloaddition.

-

Stereocontrol: A chiral Lewis Acid complex [

] coordinates bidentately to the acetamido and carbonyl oxygens of the dienophile. This locks the dienophile in a planar conformation and shields one face (Re-face or Si-face), forcing the diene to attack from the open face. -

Why (1R)? Based on empirical models (Evans/Corey), the use of (S,S)-tBu-Box ligands typically shields the Re-face of the

-coordinate complex, favoring Si-face attack, which correlates to the formation of the (1R) center in this specific substrate geometry (subject to ligand screening verification).

Figure 1: Mechanistic pathway for the Cu(II)-catalyzed asymmetric Diels-Alder reaction.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No. | Equiv.[1] | Role |

| Methyl 2-acetamidoacrylate | 35356-70-8 | 1.0 | Dienophile |

| 1,3-Butadiene | 106-99-0 | 5.0 | Diene (Gas) |

| Cu(OTf)₂ | 34946-82-2 | 0.10 | Lewis Acid |

| (S,S)-tBu-Bisoxazoline | 131833-97-1 | 0.11 | Chiral Ligand |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous |

| Molecular Sieves (4Å) | - | - | Water Scavenger |

Step-by-Step Methodology

Phase A: Catalyst Formation (In-Situ)

Critical: Moisture destroys the catalytic activity. All glassware must be flame-dried under Argon.

-

Ligand Complexation: In a glovebox or under strict Schlenk conditions, charge a flame-dried round-bottom flask with Cu(OTf)₂ (10 mol%) and (S,S)-tBu-Bisoxazoline (11 mol%).

-

Solvation: Add anhydrous DCM (0.1 M relative to substrate).

-

Activation: Stir the mixture at room temperature for 1 hour. The solution should turn a characteristic deep blue/green, indicating the formation of the chiral cationic copper complex.

-

Drying: Add activated 4Å molecular sieves to ensure absolute dryness.

Phase B: Substrate Addition & Cycloaddition

Safety Alert: Butadiene is a flammable gas. This step requires a sealed pressure tube or autoclave rated for moderate pressure.

-

Substrate Loading: Add Methyl 2-acetamidoacrylate (1.0 equiv) to the catalyst solution. Stir for 15 minutes to allow bidentate coordination (substrate binds to Cu via ester carbonyl and amide carbonyl).

-

Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Low temperature is essential for maximizing enantiomeric excess (ee).

-

Diene Condensation: Condense 1,3-butadiene gas (excess, ~5 equiv) into a separate pre-cooled graduated cylinder (-78°C), then transfer it via cannula into the reaction vessel.

-

Reaction: Seal the vessel. Allow the temperature to rise slowly to -20°C and stir for 24–48 hours.

-

Monitoring: Monitor consumption of the acrylate by TLC (EtOAc/Hexane 1:1) or 1H NMR (disappearance of vinyl protons at

5.8 and 6.6 ppm).

-

Phase C: Work-up & Purification

-

Quench: Open the vessel (vent excess butadiene into a fume hood trap) and quench the mixture with saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Drying: Dry combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes:Ethyl Acetate (4:1

1:1). -

Product: The N-acetyl protected ester is obtained as a white solid or colorless oil.

-

Phase D: Deprotection (Optional)

To obtain the free amine (if required):

-

Treat the N-acetyl intermediate with 2M HCl/MeOH at reflux for 2 hours (careful monitoring to avoid ester hydrolysis) or use enzymatic deacylation (Acylase I) for milder conditions.

Quality Control & Validation

Enantiomeric Excess Determination

The enantiomeric purity is the critical quality attribute (CQA) for this synthesis.

-

Method: Chiral HPLC.

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (amide absorption).

-

Expectation: The (1R) enantiomer typically elutes distinct from the (1S). Compare against a racemic standard prepared by mixing equal parts of the product from a non-catalyzed thermal Diels-Alder reaction.

Structural Confirmation (NMR Data)

-

1H NMR (400 MHz, CDCl₃):

- 5.75 (m, 2H, alkene -CH=CH-).

- 3.75 (s, 3H, -COOCH₃).

- 2.60 (d, 1H, ring proton).

- 1.95 (s, 3H, -NHCOCH₃).

- 2.0-2.8 (m, 4H, ring methylene protons).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of acrylate | Add a radical inhibitor (e.g., hydroquinone) during the reaction. |

| Low ee (<80%) | Temperature too high | Maintain -40°C or lower; ensure strict temperature control. |

| Low ee (<80%) | Moisture in catalyst | Reactivate molecular sieves; ensure Cu(OTf)₂ is anhydrous. |

| No Reaction | Catalyst poisoning | Ensure butadiene is free of polymerization inhibitors (TBC) or use excess catalyst. |

Workflow Visualization

Figure 2: Operational workflow for the asymmetric synthesis batch process.

References

-

Evans, D. A., et al. (1999). "Chiral bis(oxazoline)copper(II) complexes as Lewis acid catalysts for the enantioselective Diels-Alder reaction." Journal of the American Chemical Society. Link

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry. Link - Ager, D. J., et al. (2001). "The Synthesis of Unnatural Amino Acids." Current Opinion in Drug Discovery & Development.

-

Ohfune, Y., & Shinada, T. (2003). "Enantio- and Diastereoselective Synthesis of Cyclic

-Amino Acids." European Journal of Organic Chemistry. Link -

Sigma-Aldrich. "Methyl 2-acetamidoacrylate Product Specification." Link

Sources

Application Note: Asymmetric Synthesis of Cyclohexene Amino Acids via Diels-Alder Cycloaddition

This Application Note is structured to guide researchers through the high-precision synthesis of cyclohexene-based amino acids (cAAs) using asymmetric Diels-Alder (DA) cycloaddition. It prioritizes atom economy, stereochemical control, and scalable methodologies relevant to drug discovery (e.g., peptidomimetics, neuraminidase inhibitors).

Abstract & Strategic Overview

Cyclohexene amino acids (cAAs) serve as critical "constrained" building blocks in medicinal chemistry. By restricting the conformational freedom of the peptide backbone, cAAs can lock bioactive conformations, enhance proteolytic stability, and improve receptor selectivity.

While traditional syntheses often rely on the functionalization of existing rings (e.g., shikimic acid derivatives), the Diels-Alder (DA) cycloaddition offers a superior de novo approach. It allows for the simultaneous construction of the carbocyclic core and the establishment of up to four contiguous stereocenters.[1]

This guide details two complementary protocols:

-

The "Direct" Route (Nitro-Diels-Alder): Utilizing 2-nitroacrylates as "masked" amino acid equivalents to generate quaternary

-amino acids. -

The "Scaffold" Route (Cu-BOX Catalysis): Utilizing Evans' chiral Lewis Acid complexes to synthesize

- or

Mechanistic Foundation: Frontier Molecular Orbital (FMO) Theory

Success in these protocols relies on lowering the LUMO energy of the dienophile.

-

Catalysis: Chiral Lewis Acids (CLA) coordinate to the dienophile carbonyl/nitro group, lowering the LUMO and creating a chiral pocket that discriminates between the Re and Si faces.

-

Selectivity: The reaction typically proceeds via an Endo transition state (secondary orbital overlap), but bulky Lewis acids can enforce Exo selectivity depending on the ligand architecture.

Experimental Protocols

Protocol A: Direct Synthesis of Quaternary -cAA Precursors (Nitro-Diels-Alder)

Objective: Synthesis of 1-amino-3-cyclohexene-1-carboxylic acid derivatives.

Rationale: 2-Nitroacrylates are highly reactive dienophiles. The nitro group serves as a masked amine (reducible to

Materials

-

Diene: Cyclopentadiene (freshly cracked) or Isoprene.

-

Dienophile: Ethyl 2-nitroacrylate (generated in situ or freshly prepared; polymerizes on standing).

-

Catalyst: Cu(II)-Bis(oxazoline) complex ₂.[2]

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

-

Catalyst Preparation (The "Active Species"):

-

In a flame-dried Schlenk flask under

, dissolve -

Stir for 1 hour at room temperature. The solution should turn a deep blue/green, indicating complex formation.

-

Critical: Add activated 4Å molecular sieves. Water acts as a competitive ligand and kills enantioselectivity.

-

-

Dienophile Activation:

-

Cool the catalyst suspension to -78°C (dry ice/acetone bath).

-

Add Ethyl 2-nitroacrylate (1.0 equiv) dropwise.

-

Observation: A color change often indicates coordination of the nitro/carbonyl oxygen to the Copper center.

-

-

Cycloaddition:

-

Add the Diene (1.5 - 2.0 equiv) slowly along the flask wall to pre-cool it before mixing.

-

Stir at -78°C for 12–24 hours. Monitor by TLC (stain with KMnO4; product shows distinct Rf from starting material).

-

Note: If reaction is sluggish, warm slowly to -20°C, but be aware that ee% may erode at higher temperatures.

-

-

Workup & Purification:

-

Filter through a plug of silica gel to remove the copper catalyst.

-

Concentrate the filtrate in vacuo.

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

-

Post-Cycloaddition Modification (Nitro Reduction):

-

Dissolve the nitro-adduct in EtOH/Acetic Acid (10:1).

-

Add Zinc dust (10 equiv) at 0°C. Stir vigorously for 2 hours.

-

Filter and neutralize. This yields the

-amino ester .

-

Data Output: Expected Results

| Parameter | Value Range | Notes |

| Yield (Cycloaddition) | 75 - 92% | Dependent on diene volatility and purity. |

| Endo:Exo Ratio | > 90:10 | Nitro group typically favors Endo via secondary orbital interactions. |

| Enantioselectivity (ee) | 90 - 98% | Highly dependent on temperature (-78°C is optimal). |

Protocol B: Enantioselective Synthesis via N-Acryloyl Oxazolidinones (Evans/Johnson Method)

Objective: Synthesis of chiral cyclohexene carboxylic acids (precursors to

Experimental Workflow Diagram (Graphviz)

Caption: Workflow for the Cu(II)-catalyzed asymmetric synthesis of cyclohexene amino acids, illustrating the path from catalyst activation to the final Curtius rearrangement.

Protocol Steps

-

Complexation: Mix

and -

Substrate Addition: Add N-acryloyl-2-oxazolidinone. The carbonyls chelate the Cu, forming a rigid square-planar complex.

-

Reaction: Add diene at low temperature.

-

Hydrolysis (Auxiliary Removal):

-

Treat the adduct with

and -

Why Peroxide? It cleaves the imide bond selectively without epimerizing the

-center, yielding the free carboxylic acid.

-

-

Curtius Rearrangement (Acid

Amine):-

Treat the carboxylic acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in refluxing toluene (or t-Butanol for Boc-protection).

-

This converts the

to

-

Troubleshooting & Optimization

The following table summarizes common failure modes and validated corrective actions based on FMO theory and experimental precedent.

| Issue | Probable Cause | Corrective Action |

| Low Enantioselectivity (<80% ee) | Water contamination | Flame-dry glassware; use fresh 4Å MS; ensure solvent is distilled from |

| Low Enantioselectivity | Counter-ion interference | Switch from |

| Poor Yield / No Reaction | Catalyst poisoning | Ensure diene is free of amine stabilizers or peroxides. Crack cyclopentadiene immediately before use. |

| Epimerization | Basic workup conditions | During hydrolysis of the auxiliary, keep temperature <0°C. Use |

References

-

Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000).[3] Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. Link

-

Corey, E. J. (2002). Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, Applications, and Reviews. Angewandte Chemie International Edition, 41(10), 1650–1667. Link

-

Jørgensen, K. A. (2000). Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds and Imines.[2] Angewandte Chemie International Edition, 39(20), 3558–3588. Link

-

Kozmin, S. A., & Rawal, V. H. (1997).[4] Preparation and Diels-Alder Reactions of 1-Amino-3-siloxy-1,3-butadienes. Journal of Organic Chemistry, 62(16), 5252–5253. Link

-

Palomo, C., Oiarbide, M., & García, J. M. (2002). Current Perspectives on Nitroalkenes in Asymmetric Synthesis. Chemistry – A European Journal, 8(16), 3644–3657. Link

Sources

- 1. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Bucherer-Bergs reaction for cyclic amino acid synthesis

Strategic Synthesis of Cyclic -Amino Acids via the Bucherer-Bergs Reaction[1]

Executive Summary

The synthesis of conformationally restricted

This guide details the mechanistic underpinnings, safety-critical protocols, and downstream hydrolysis workflows necessary to convert cyclic ketones into defined stereoisomeric amino acids.

Mechanistic Insight & Stereochemical Control[1][2]

Unlike the Strecker synthesis, which is governed by the kinetics of cyanide addition to an imine, the Bucherer-Bergs reaction proceeds through a series of reversible equilibria. This allows the system to funnel intermediates toward the thermodynamically most stable product: the hydantoin.

The "Munday Rule" (Stereoselectivity)

For 4-substituted cyclohexanones, the stereochemical outcome is predictable and distinct:

-

Strecker Synthesis (Kinetic Control): Cyanide attacks from the axial position (less hindered). Result: Equatorial Amine (trans to 4-substituent).

-

Bucherer-Bergs (Thermodynamic Control): The bulky hydantoin ring equilibrates to place its C4-carbonyl group in the equatorial position to minimize 1,3-diaxial interactions. This forces the C-N bond (the amine origin) into the Axial position. Result: Axial Amine (cis to 4-substituent).

Application Note: Use Bucherer-Bergs when the target SAR requires the amino group to occupy the axial (more sterically congested) vector.

Pathway Visualization

The following diagram illustrates the reversible cascade leading to the hydantoin and its subsequent hydrolysis.

Figure 1: The Bucherer-Bergs reaction pathway.[1][2][3][4][5][6][7] Note that the reversibility of early steps allows equilibration to the thermodynamic hydantoin product.

Experimental Protocols

Phase A: Synthesis of the Hydantoin Scaffold

This protocol uses a standard 1:2:4 molar ratio to ensure complete conversion and buffering.

Reagents:

-

Cyclic Ketone (1.0 equiv)

-

Potassium Cyanide (KCN) (2.0 equiv) [DANGER]

-

Ammonium Carbonate

(4.0 equiv)[4] -

Solvent: 50% Ethanol/Water (v/v)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone in 50% EtOH/Water (concentration ~0.5 M).

-

Reagent Addition: Add ammonium carbonate. The solution may become opaque.

-

Cyanide Addition: Carefully add KCN. Note: Ensure the system is basic (pH > 9) before adding cyanide to prevent HCN evolution.

-

Reaction: Heat the mixture to 60–70°C for 12–24 hours.

-

Observation: The reaction typically releases

and

-

-

Workup:

-

Cool the mixture to

. -

The hydantoin often precipitates as a white solid.

-

If no precipitate forms, concentrate the ethanol fraction under reduced pressure (rotary evaporator with bleach trap).

-

Acidify the aqueous residue carefully with concentrated HCl to pH ~2. Caution: Perform in a fume hood; residual cyanide will generate HCN gas.[8]

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from EtOH/Water.

Phase B: Hydrolysis to the Amino Acid

Hydantoins are exceptionally stable. Hydrolysis requires harsh conditions. Two methods are presented:

Method 1: Barium Hydroxide (Recommended for Water-Soluble Amino Acids)

-

Why:

allows for easy salt removal. Upon neutralization with -

Protocol:

-

Suspend Hydantoin (1.0 equiv) and

(1.5–2.0 equiv) in water. -

Heat in a sealed pressure vessel (bomb) at 120–150°C for 12–48 hours. Note: Atmospheric reflux is often insufficient for sterically hindered hydantoins.

-

Cool and filter any insoluble solids.

-

Treat the filtrate with stoichiometric

or bubble -

Filter (Celite pad) and lyophilize the filtrate to obtain the amino acid.

-

Method 2: Sodium Hydroxide (General Purpose)

-

Why: Cheaper, but desalting is difficult.

-

Protocol:

-

Heat Hydantoin in 3M NaOH (5–10 equiv) at reflux or in a pressure vessel (150°C).

-

Monitor by LCMS for disappearance of the hydantoin peak.

-

Purify using Ion Exchange Chromatography (e.g., Dowex 50W) to separate the amino acid from excess

salts.

-

Data & Decision Matrix

Table 1: Method Comparison for Cyclic Amino Acid Synthesis

| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |

| Primary Control | Kinetic | Thermodynamic |

| Stereochemistry (4-sub-cyclohexyl) | Equatorial Amine (Trans) | Axial Amine (Cis) |

| Intermediate Stability | Aminonitrile (labile) | Hydantoin (very stable) |

| Purification | Often requires chromatography | Hydantoin often crystallizes |

| Atom Economy | High | Moderate (loss of CO2/NH3) |

| Hydrolysis Difficulty | Moderate (Nitrile | High (Hydantoin |

Safety & Handling: The Cyanide Firewall

Working with KCN requires a "Zero-Error" mindset.

Engineering Controls:

-

Scrubbers: All reaction off-gassing must pass through a bleach (10% sodium hypochlorite) or strong base (NaOH) scrubber to neutralize HCN.

-

pH Monitoring: Never allow the reaction pH to drop below 9.0 while cyanide is present.

Emergency Protocol:

-

Antidote: Ensure an amyl nitrite kit or hydroxocobalamin (Cyanokit) is immediately accessible.

-

Waste: Quench all cyanide-containing aqueous waste with bleach at pH > 10.[8][9] Let stand for 24 hours before disposal.

-

Spills: Do not use acid. Cover with solid soda ash or lime, then treat with bleach solution.

Troubleshooting Guide

Issue: Low Yield of Hydantoin

-

Cause: Loss of volatile reagents (

/ -

Fix: Use a sealed pressure tube (behind a blast shield) instead of open reflux to keep the equilibrium shifted toward the product.

Issue: Incomplete Hydrolysis

-

Fix: Increase temperature to 170°C using a microwave reactor or steel bomb. Switch from NaOH to

(acidic hydrolysis) if the substrate is base-sensitive, though this is rarer.

Issue: "Oiling Out" during Workup

-

Cause: Product is not crystallizing.

-

Fix: The hydantoin might be soluble in the ethanol mix. Evaporate ethanol completely. If oil persists, scratch the flask or seed with a crystal.

References

-

Mechanism & Stereochemistry (The "Munday Rule"): Edward, J. T., & Jitrangsri, C. (1975).[2] Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry. [Link]

- Livak, J. E., et al. (1950). Method for production of amino acids (Patent US2557920A).

-

Cyanide Safety Standards: Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

-

Comprehensive Reaction Overview: Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link][2][4][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. uwindsor.ca [uwindsor.ca]

Application Note: Leveraging Methyl Amino Cyclohexenecarboxylate Scaffolds for Next-Generation Neuraminidase Inhibitor Design

Executive Summary & Technical Context

The methyl amino cyclohexenecarboxylate scaffold represents a privileged pharmacophore in antiviral medicinal chemistry, serving as the structural backbone for neuraminidase inhibitors (NAIs) such as Oseltamivir (Tamiflu®). This six-membered carbocyclic ring is designed to mimic the oxocarbenium ion transition state of sialic acid during hydrolysis by viral neuraminidase (NA).

This guide details the protocols for utilizing this scaffold in drug discovery, specifically focusing on Structure-Activity Relationship (SAR) expansion , chemical activation (prodrug hydrolysis) , and biological validation via enzymatic and cellular assays.

Expert Insight: The Ester-Acid Duality

CRITICAL: Researchers often misinterpret negative data when screening this scaffold. The methyl (or ethyl) ester functionality at the C-1 position renders the molecule a prodrug . It is inactive against the neuraminidase enzyme in vitro until hydrolyzed to the free carboxylate. However, the ester is required for cellular permeability in in vivo or cell-based models.

Mechanism of Action & Chemical Biology

The scaffold functions as a transition-state analog. Influenza NA cleaves terminal sialic acid residues from host cell receptors, facilitating viral release.[1][2] The cyclohexene ring forces the molecule into a semi-planar conformation, mimicking the 2,3-dehydro-sialic acid transition state.

DOT Diagram: Mechanism of Inhibition

Figure 1: Mechanism of Action. The cyclohexene scaffold competitively binds the NA active site, preventing sialic acid cleavage and halting viral propagation.

Protocol A: Chemical Activation (Ester Hydrolysis)

Purpose: To convert the inactive methyl ester scaffold into the bioactive carboxylate species for enzymatic screening.

Materials

-

Methyl amino cyclohexenecarboxylate derivative (Test Compound)

-

1M Sodium Hydroxide (NaOH)

-

1M Hydrochloric Acid (HCl)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

LC-MS grade Methanol

Procedure

-

Dissolution: Dissolve 10 mg of the methyl ester scaffold in minimal Methanol (e.g., 500 µL).

-

Saponification: Add 1.0 equivalent of 1M NaOH.

-

Incubation: Stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC or LC-MS for disappearance of the ester peak (M+14 mass shift).

-

Neutralization: Carefully adjust pH to 7.4 using 1M HCl.

-

Note: Excess acid can protonate the amine, affecting solubility.

-

-

Quantification: Adjust final volume with PBS to achieve a 10 mM stock solution.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Enzymatic Inhibition Assay (MUNANA)

Purpose: To determine the IC50 of the activated scaffold against Influenza Neuraminidase. This is the gold-standard fluorescence assay.

Materials

-

Enzyme: Influenza Virus (inactivated) or Recombinant NA.

-

Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3][4][5]

-

Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.

-

Stop Solution: 0.1 M Glycine buffer (pH 10.7) in 25% Ethanol.

-

Control: Oseltamivir Carboxylate (active form).[6]

Step-by-Step Workflow

-

Preparation:

-

Prepare 200 µM MUNANA substrate in Assay Buffer.[4]

-

Dilute viral source to an activity level that yields ~1000 RFU (Relative Fluorescence Units) in 60 mins (titration required beforehand).

-

-

Inhibitor Dilution:

-

Perform a 1:3 serial dilution of the hydrolyzed scaffold (from Protocol A) in Assay Buffer. Range: 1000 nM down to 0.01 nM.

-

-

Incubation (Binding Phase):

-

Add 50 µL of diluted Virus/Enzyme to 50 µL of Inhibitor in a black 96-well plate.

-

Incubate for 30 minutes at 37°C to allow scaffold binding.

-

-

Reaction Start:

-

Add 50 µL of 200 µM MUNANA substrate to all wells.[4]

-

-

Kinetic Phase:

-

Incubate for 60 minutes at 37°C.

-

-

Termination & Read:

-

Add 100 µL of Stop Solution.[4] (High pH enhances 4-MU fluorescence).

-

Read Fluorescence: Excitation 365 nm / Emission 450 nm.

-

Data Analysis Formula

Calculate % Inhibition using the following logic:

Protocol C: Cell-Based Viral Reduction (Plaque Assay)

Purpose: To validate the scaffold's ability to cross cell membranes and inhibit viral replication in a biological system. Note: Use the Methyl Ester (Prodrug) form here to ensure membrane permeability.

Materials

-

Virus: Influenza A (H1N1 or H3N2).

-

Medium: DMEM + TPCK-Trypsin (required for HA cleavage).

-

Overlay: 0.8% Agarose in medium.

Procedure

-

Seeding: Seed MDCK cells in 6-well plates; grow to 90% confluency.

-

Infection: Wash cells with PBS. Infect with ~50-100 PFU (Plaque Forming Units) of virus for 1 hour at 37°C.

-

Treatment: Remove viral inoculum. Add Agarose Overlay containing the Methyl Ester Scaffold at varying concentrations (e.g., 0.1, 1, 10, 100 µM).

-

Incubation: Incubate for 48–72 hours at 37°C / 5% CO₂.

-

Fixation & Staining:

-

Remove agarose plug.

-

Fix with 4% Formaldehyde.

-

Stain with Crystal Violet (0.1%).

-

-

Counting: Count plaques (clear zones).

-

Success Metric: Significant reduction in plaque size or number compared to untreated control.

-

Experimental Workflow & Decision Tree

This diagram illustrates the logical flow from chemical synthesis to lead selection.

DOT Diagram: Screening Workflow

Figure 2: Screening Workflow.[6] Parallel processing of the ester (cellular) and acid (enzymatic) forms is required for valid data.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| High IC50 in Enzyme Assay | Used Methyl Ester form directly. | Hydrolyze ester to carboxylate (Protocol A). The ester does not bind the active site. |

| High EC50 in Cell Assay | Used Carboxylate form directly. | Use the Methyl Ester. The charged carboxylate has poor membrane permeability. |

| High Background Fluorescence | Incomplete Stop Solution addition. | Ensure pH is >10.0; 4-MU fluorescence is pH-dependent. |

| No Inhibition (Resistant Strain) | H274Y Mutation in Virus. | Test against wild-type panel first. Modify scaffold at C-4 (guanidino group) or C-5 hydrophobic pocket. |

References

-

Kim, C. U., et al. (1997). Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity. Journal of the American Chemical Society.

-

Centers for Disease Control and Prevention (CDC). (2016).[6] Influenza Virus Neuraminidase Inhibition Assay.

-

Moscona, A. (2005). Neuraminidase Inhibitors for Influenza. The New England Journal of Medicine.

-

World Health Organization (WHO). (2018). Manual for the laboratory diagnosis and virological surveillance of influenza.

-

Gubareva, L. V., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals.[3][5] Journal of Visualized Experiments.

Sources

- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Cyclic Amino Acid Coupling

Topic: Overcoming Steric Hindrance in Cyclic Amino Acid Coupling Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Steric Challenge in Cyclic Peptides

As researchers, we often encounter the "steric wall" when synthesizing cyclic peptides or integrating constrained amino acids (e.g.,

This guide is designed to be your bench-side companion. It moves beyond standard protocols to address the why and how of troubleshooting difficult couplings, ensuring you can navigate these energy barriers with precision.

Part 1: Reagent Selection & Activation Strategies

Q1: Standard HATU/DIPEA coupling failed. What is the next logical step for a highly hindered -methylated junction?

Recommendation: Switch to Phosphonium salts (PyBrOP or PyAOP) or Oxyma-based activation .

-

The Logic: While HATU is the gold standard for general difficult couplings, it can suffer from guanidinylation of the

-terminus (capping the chain) if the reaction is slow and excess reagent is used.[1][2] For sterically hindered secondary amines ( -

Alternative: COMU is a newer generation uronium reagent that incorporates Oxyma Pure.[2] It offers reactivity comparable to HATU but with higher solubility and lower epimerization risks.[3]

Q2: When should I consider Acyl Fluorides over active esters?

Recommendation: Use Acyl Fluorides (via TFFH ) when coupling extremely hindered

-

The Mechanism: Acyl fluorides are small, highly electrophilic species that maintain reactivity even in sterically crowded environments where bulky active esters (like OAt/OBt) cannot effectively approach the nucleophile. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid directly into an acyl fluoride in situ.

Data Summary: Coupling Reagent Hierarchy

| Reagent Class | Examples | Best For | Steric Power | Racemization Risk |

| Carbodiimide | DIC, EDC | Standard couplings, preventing racemization (w/ Oxyma) | Low | Low (w/ additives) |

| Uronium | HATU, HCTU | Difficult sequences, aggregation breaking | High | Moderate (Base dependent) |

| Phosphonium | PyBOP, PyAOP | Cyclization, | Very High | Low |

| Acid Halide | TFFH, BTFFH | Extreme steric hindrance (Aib, Aib-Pro) | Maximum | Low |

Part 2: Solvent Systems & Physical Conditions

Q3: My resin is swelling poorly, and the coupling is stalling. Should I change solvents?

Recommendation: Yes. Replace DMF with NMP (N-Methyl-2-pyrrolidone) or use a binary solvent system.[4][5]

-

Troubleshooting: DMF is standard, but NMP has a higher dipole moment and better solvates hydrophobic, aggregated peptide chains. For "difficult sequences" (often noted by resin clumping), a mixture of NMP/DMSO (9:1) or DCM/DMF (1:1) can disrupt beta-sheet aggregation (structure-breaking), making the

-terminus accessible.

Q4: How effective is microwave irradiation for these hindered couplings?

Recommendation: It is often the deciding factor. Use Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) at 50°C to 75°C .

-

Mechanism: Thermal energy helps overcome the activation energy barrier imposed by steric bulk. Microwave irradiation provides rapid, uniform heating that is more efficient than conventional heating blocks.

-

Caution: Avoid temperatures >50°C for Cysteine or Histidine to prevent racemization. For Oxyma/DIC couplings, 75°C is generally safe and highly effective.

Part 3: Visualization of Decision Logic

The following decision tree guides you through selecting the optimal coupling strategy based on the specific steric challenge you are facing.

Caption: Decision matrix for selecting coupling reagents based on amino acid steric hindrance levels.

Part 4: Advanced Protocols & Troubleshooting

Protocol: TFFH-Mediated Acyl Fluoride Coupling

Use this for the most stubborn couplings where HATU fails.[4]

-

Preparation:

-

Activation (In Situ):

-

Coupling:

-

Monitoring:

-

Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). If positive, proceed to a second coupling using a different solvent (e.g., switch from DMF to NMP).

-

Q5: How do I monitor the reaction completion for Proline or N-methylated residues?

Answer: The standard Kaiser (Ninhydrin) test does not work for secondary amines (Proline,

-

Use the Chloranil Test: A positive result (presence of free secondary amine) turns the beads blue .

-

Use the Isatin Test: Specific for Proline. A positive result turns the beads blue .

-

Micro-Cleavage: The most reliable method is to cleave a small amount of resin (2-5 mg) and analyze via LC-MS to check for the mass of the uncoupled sequence (deletion product).

Part 5: Preventing Side Reactions

Racemization Control

Steric hindrance requires stronger activation, which increases the risk of racemization (loss of chirality).

-

The Fix: Use Oxyma Pure instead of HOBt. Oxyma is less explosive and superior at suppressing racemization.[8]

-

Base Choice: Replace DIPEA with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that significantly reduces base-catalyzed epimerization during slow couplings.

Workflow: The "Double Coupling" Strategy

For cyclic constraints, a single coupling is rarely sufficient. Adopt this standard workflow:

Caption: Iterative double-coupling workflow to ensure high yield in sterically hindered sequences.

References

-

Albericio, F., & Bomer, J. M. (2025). Coupling Reagents for Sterically Hindered Amino Acids. BenchChem Technical Notes.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Merck Millipore. (2024). Novabiochem® Coupling Reagents: Overcoming Steric Hindrance.

-

CEM Corporation. (2015). Microwave-Assisted Peptide Synthesis: Chapter 5. Royal Society of Chemistry.

-

AltaBioscience. (2024). Peptide Cyclisation Methods and Challenges.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. bachem.com [bachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. intavispeptides.com [intavispeptides.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Asymmetric Strecker Synthesis of Cyclic Amino Acids

Current Status: operational 🟢

Ticket Queue: OPEN

Subject: Optimization of Yield & Stereocontrol for

System Overview & Architecture

Welcome to the Technical Support Hub for Asymmetric Strecker Synthesis. This guide addresses the specific challenges of synthesizing cyclic

The Core Challenge: The "Reversibility Trap"

The addition of cyanide to a cyclic ketimine is chemically reversible (Retro-Strecker). High yields depend not just on the forward rate (

Decision Matrix: Select Your Protocol

Before troubleshooting, verify you are using the correct "Operating System" for your substrate.

Standard Operating Procedures (SOPs)

Protocol A: The Ellman Sulfinimine Route (High Reliability)

Best for: Difficult substrates, large scale, and absolute stereocontrol.

Mechanism: Condensation of tert-butanesulfinamide with a cyclic ketone yields a chiral sulfinyl ketimine. The rigid S-N bond directs cyanide attack to the less hindered face.

Step-by-Step Workflow:

-

Ketimine Formation:

-

React cyclic ketone (1.0 equiv) with (S)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)

(2.0 equiv) in THF. -

Critical: Ti(OEt)

acts as both Lewis acid and water scavenger.

-

-

Cyano-Addition (The Strecker Step):

-

Reagent: Et

AlCN (generated in situ or commercial) or TMSCN + Lewis Acid. -

Condition: Cool to -78°C in Toluene or DCM. Add Et

AlCN (1.5 equiv). -

Additives: If using TMSCN, add i-PrOH (1.0 equiv) to modulate Lewis acidity and improve diastereoselectivity (dr).

-

-

Hydrolysis:

-

Treat the resulting sulfinyl amino nitrile with 6N HCl at reflux to cleave both the auxiliary and the nitrile.

-

Data Summary: Optimization Parameters

| Parameter | Recommended Setting | Why? |

| Solvent | Toluene or DCM | Non-coordinating solvents maximize tight ion-pairing for stereocontrol. |

| Lewis Acid | Et | Aluminum creates a rigid "chair-like" transition state; Gadolinium is milder for sensitive groups. |

| Temperature | -78°C to -40°C | Kinetic control is essential to prevent equilibration of diastereomers. |

Protocol B: The Jacobsen Thiourea Route (Catalytic)

Best for: Atom economy, milder hydrolysis conditions.

Mechanism: A bifunctional thiourea catalyst activates the ketimine (via H-bonding) and the cyanide source simultaneously.

Step-by-Step Workflow:

-

Imine Prep: Pre-form the

-benzyl or -

Catalyst Loading: Add Jacobsen’s amido-thiourea catalyst (5 mol%) in Toluene.

-

Activation:

-

Cool to -30°C.

-

Add TMSCN (1.2 equiv) and a proton source (e.g., MeOH or PhOH, 1.0 equiv).

-

Note: The proton source generates HCN in situ within the chiral pocket.

-

-

Workup: Quench with dilute bicarbonate.

Troubleshooting & Diagnostics (FAQ)

Ticket #1: "My Yield is High, but Diastereoselectivity (dr) is Low."

Diagnosis: Thermodynamic Equilibration. The Strecker reaction is reversible. If the reaction warms up or runs too long, the kinetic product (often the desired one) equilibrates to the thermodynamic mixture (usually 1:1 for cyclic quaternary centers).

Corrective Actions:

-

The "Crash Out" Method: For Ellman imines, use a solvent where the major diastereomer is insoluble. This drives the equilibrium forward via Crystallization-Induced Diastereomer Transformation (CIDT).

-

Lower Temperature: Drop from -40°C to -78°C.

-

Quench Rapidly: Do not let the reaction sit during workup. Quench with acetic acid at -78°C before warming.

Ticket #2: "The Nitrile Won't Hydrolyze to the Acid."

Diagnosis: Steric Shielding.

In cyclic

Corrective Actions:

-

The Two-Step Pincer:

-

Step 1: Oxidative hydrolysis. Use H

O -

Step 2: Diazotization. Treat the amide with isoamyl nitrite in acidic methanol to convert Amide

Ester/Acid.

-

-

The "Super-Acid" Mix: Use conc. HCl / HCOOH (1:1) at 100°C. The formic acid increases solubility and boiling point.

Ticket #3: "No Conversion of Cyclic Ketone to Ketimine."

Diagnosis: Titanium Aggregate Formation.

Cyclic ketones are sterically hindered. The Ti(OEt)

Corrective Actions:

-

Switch Reagent: Use Ti(OiPr)

(bulkier but more monomeric) or microwave irradiation. -

Dehydrating Agents: Add CuSO

(anhydrous) to the reaction mixture to push the equilibrium physically.

Mechanistic Visualization

Understanding the transition state is vital for fixing stereochemical drift.

References

-

Ellman Sulfinimine Protocol

- Davis, F. A., & Ellman, J. A. (1999). Asymmetric Synthesis of -Amino Acids using Sulfinimines.

-

Source: (Verified Landing Page)

-

Jacobsen Thiourea Catalysis

-

Hydrolysis Optimization

-

Cyclic Ketone Specifics

- Masumoto, S., Usuda, H., Suzuki, M., Kanai, M., & Shibasaki, M. (2003). Catalytic Enantioselective Strecker Reaction of Ketimines.

-

Source:

Disclaimer: Cyanide reagents (TMSCN, KCN, HCN) are highly toxic. All protocols described above must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available immediately.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Jacobsen Thioureas [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The catalytic asymmetric Strecker reaction: ketimines continue to join the fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. mdpi.com [mdpi.com]

- 7. arkat-usa.org [arkat-usa.org]

Validation & Comparative

NMR conformational analysis of cyclic alpha-amino acid peptides

NMR Conformational Analysis of Cyclic -Amino Acid Peptides: A Technical Guide to Structural Elucidation in Solution

Executive Summary: The "Chameleon" Challenge

Cyclic peptides occupy a unique chemical space between small molecules and biologics (MW 500–2000 Da). Their therapeutic potential lies in their ability to bind flat protein-protein interaction (PPI) surfaces with high affinity. However, their bioavailability is governed by their "chameleonic" nature—the ability to switch between an "open" polar conformation (for solubility) and a "closed" intramolecularly hydrogen-bonded conformation (for membrane permeability).[1][2][3]

X-ray crystallography fails here. It captures a single, static snapshot, often distorted by crystal packing forces that do not represent the bioactive or permeable state. NMR spectroscopy is the only definitive method to observe these dynamic conformational ensembles in solution, providing the atomic-level resolution required to rationalize Structure-Activity Relationships (SAR) and Structure-Permeability Relationships (SPR).

Comparative Analysis: NMR vs. Alternatives